N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
CAS No.:
Cat. No.: VC19993079
Molecular Formula: C21H18N4O3S2
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide -](/images/structure/VC19993079.png)
Specification
Molecular Formula | C21H18N4O3S2 |
---|---|
Molecular Weight | 438.5 g/mol |
IUPAC Name | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide |
Standard InChI | InChI=1S/C21H18N4O3S2/c1-28-14-5-8-17-18(11-14)30-21(22-17)23-19(26)12-25-20(27)10-9-16(24-25)13-3-6-15(29-2)7-4-13/h3-11H,12H2,1-2H3,(H,22,23,26) |
Standard InChI Key | WSZRFJCNTWXAHF-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)SC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₂₁H₁₈N₄O₃S₂, with a molecular weight of 438.5 g/mol . Key structural features include:
-
A benzothiazole moiety substituted with a methoxy group at the C6 position.
-
A pyridazinone ring linked via an acetamide bridge.
-
A 4-(methylsulfanyl)phenyl group attached to the pyridazinone ring.
Table 1: Key Physicochemical Properties
The Z-configuration of the benzothiazole imine (at the 2-position) is critical for maintaining planar geometry, facilitating interactions with biological targets . The methylsulfanyl group enhances lipophilicity, potentially improving membrane permeability .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a multi-step process:
-
Benzothiazole Core Formation:
-
Pyridazinone Ring Construction:
-
Coupling Reaction:
Table 2: Optimization of Coupling Conditions
Characterization:
-
¹H NMR: Aromatic protons appear at δ 7.30–8.32 ppm, while the methoxy group resonates at δ 3.85 ppm .
-
IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch) and 3278 cm⁻¹ (N-H bend) confirm acetamide formation .
Biological Activities
Table 3: Cytotoxicity Profile
Mechanistically, the benzothiazole core intercalates into DNA, while the pyridazinone ring inhibits topoisomerase II .
Antimicrobial Activity
Against Staphylococcus aureus, the compound demonstrated a MIC of 12.5 μg/mL, outperforming ampicillin (MIC = 25 μg/mL) . The methylsulfanyl group disrupts bacterial cell wall synthesis via thiol-disulfide exchange .
Pharmacokinetics and Toxicity
-
Lipophilicity: The calculated LogP of 3.65 (ChemAxon) suggests moderate blood-brain barrier permeability .
-
Metabolic Stability: Incubation with human liver microsomes revealed a half-life of 45 minutes, indicating susceptibility to CYP3A4-mediated oxidation .
-
Acute Toxicity: In murine models, the LD₅₀ was >500 mg/kg, with no hepatotoxicity observed at therapeutic doses .
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume